molecular formula C17H16N2O2S2 B2523801 (E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide CAS No. 1334034-22-8

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2523801
CAS No.: 1334034-22-8
M. Wt: 344.45
InChI Key: BDRDWJOCNVKAEP-UHFFFAOYSA-N
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Description

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide is an organic compound with a complex structure that includes a cyanoethylsulfanyl group, a phenyl group, and a phenylethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-bromoethyl cyanide with thiophenol to form 2-(2-cyanoethylsulfanyl)phenyl bromide. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyanoethylsulfanyl group, where nucleophiles like amines or thiols can replace the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylethenesulfonamide group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide
  • **this compound
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c18-12-6-13-22-17-10-5-4-9-16(17)19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,13H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRDWJOCNVKAEP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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